N-[(2-Bromo-4-methylphenyl)methyl]cyclopentanamine
Description
Properties
Molecular Formula |
C13H18BrN |
|---|---|
Molecular Weight |
268.19 g/mol |
IUPAC Name |
N-[(2-bromo-4-methylphenyl)methyl]cyclopentanamine |
InChI |
InChI=1S/C13H18BrN/c1-10-6-7-11(13(14)8-10)9-15-12-4-2-3-5-12/h6-8,12,15H,2-5,9H2,1H3 |
InChI Key |
YXWBOATZIIOKLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC2CCCC2)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of 4-Methylphenol (p-Cresol) to 2-Bromo-4-methylphenol
A critical intermediate, 2-bromo-4-methylphenol, is prepared by selective bromination of p-cresol. The process involves continuous bromination under controlled temperature and stoichiometric conditions to maximize mono-bromination and reduce dibrominated by-products.
Key Parameters and Conditions:
| Parameter | Range / Value | Notes |
|---|---|---|
| Bromine concentration | 5–100% (mass percent) | Preferred 20–50% in solvent |
| p-Cresol concentration | 5–100% (mass percent) | Preferred 20–50% in solvent |
| Bromine to p-Cresol mol ratio | 0.8–1.1 | Optimum 0.98–1.03 |
| Temperature (feed solutions) | -35 to 30 °C | Preferred -20 to 10 °C |
| Reactor outlet temperature | -25 to 50 °C | Preferred -15 to 30 °C |
| Solvent | Ethylene dichloride or chloroform | Used to dilute reactants and control reaction |
Bromine and p-cresol solutions, diluted in an inert solvent, are continuously mixed in a tubular reactor equipped with a hybrid mixing device.
The reaction is maintained at low temperature to suppress the formation of 2,6-dibromo-4-methylphenol by-product.
Hydrogen bromide generated is recovered post-reaction.
The crude product is purified by distillation or rectification to isolate 2-bromo-4-methylphenol with purity up to 99.8%.
Representative Data from Laboratory Scale:
| Batch Size | Yield (%) | Purity of 2-Bromo-4-methylphenol (%) | By-product (2,6-dibromo-4-methylphenol) (%) |
|---|---|---|---|
| 1 mol scale | 93.2 | 97.8 | 0.05 |
| 10 mol scale | 96.7 | 99.31 | 0.67 |
| 10 mol scale (chloroform solvent) | 97.3 | 99.71 | 0.20 |
These results demonstrate that continuous bromination with precise stoichiometric control and temperature regulation yields high-purity monobrominated product with minimal side products.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Bromo-4-methylphenyl)methyl]cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: De-brominated compounds
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[(2-Bromo-4-methylphenyl)methyl]cyclopentanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-Bromo-4-methylphenyl)methyl]cyclopentanamine involves its interaction with specific molecular targets. The bromine atom and the cyclopentanamine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Structural Analogs and Molecular Data
The table below summarizes critical molecular properties of N-[(2-Bromo-4-methylphenyl)methyl]cyclopentanamine and its analogs:
*Base structure excluding ¹¹C isotope.
Substituent Effects on Physicochemical Properties
Halogen vs. Alkyl Substitutions
- Bromine vs. Chlorine: The dichloro analog (C₁₂H₁₅Cl₂N) has a lower molecular weight (244.16 g/mol) compared to the bromo-methyl compound (268.20 g/mol).
- Methyl vs.
Positional Isomerism
- 2-Bromo-4-methyl vs. 5-Bromo-2-methyl : The positional isomer (5-bromo-2-methyl) shifts steric and electronic effects. The ortho-bromo group in the target compound may hinder rotation around the benzyl-cyclopentanamine bond, affecting conformational stability and target binding .
Heterocyclic Modifications
- The pyridine-containing analog () replaces the benzene ring with a nitrogen heterocycle, significantly altering electronic properties.
Pharmaceutical Potential
- Both bromo-methyl isomers (2-bromo-4-methyl and 5-bromo-2-methyl) are marketed by EOS Med Chem for pharmaceutical applications, suggesting roles as intermediates or bioactive molecules . The ortho-bromo substitution in the target compound may optimize steric interactions in drug-receptor binding compared to its positional isomer.
Radiolabelling Utility
- The pyridine-based analog () demonstrates the adaptability of cyclopentanamine derivatives in radiolabelling. Its ¹¹C-methoxy group allows for tracking pharmacokinetics, highlighting a divergent application compared to the non-radiolabelled bromo-methyl compounds .
Coordination Chemistry
Biological Activity
N-[(2-Bromo-4-methylphenyl)methyl]cyclopentanamine is an organic compound notable for its unique structural features, including a cyclopentanamine backbone and a bromo-substituted aromatic ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article delves into the biological activity of this compound, supported by research findings, data tables, and comparative analyses.
Chemical Structure and Properties
- Molecular Formula : CHBrN
- Molecular Weight : Approximately 268.19 g/mol
- Structural Features : The compound contains a bromo group at the 2-position and a methyl group at the 4-position of the phenyl ring, which may influence its biological properties.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including:
- Enzymes : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.
- Receptors : Its structure suggests potential binding to neurotransmitter receptors, which could affect neurological functions.
Biological Activities
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, analogs have shown effective inhibition of microtubule assembly, indicating potential as microtubule-destabilizing agents .
- Neuropharmacological Effects : Given its structural similarity to known psychoactive compounds, this compound may exhibit neuropharmacological effects that warrant further investigation.
- Antimicrobial Properties : Research indicates that certain derivatives of cyclopentanamines possess antimicrobial activity. The presence of the bromo group may enhance this property by altering the electronic characteristics of the molecule.
Comparative Analysis with Similar Compounds
To better understand the unique biological profile of this compound, a comparison with structurally related compounds is essential.
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| N-(2-Bromo-4-methylphenyl)acetamide | CHBrN | Acetamide functional group | Moderate cytotoxicity |
| N-(2-Bromo-4-fluorophenyl)methylcyclopentanamine | CHBrFN | Fluorine atom instead of methyl | Potential neuroactivity |
| N-(3-Bromo-4-methylphenyl)methylcyclopentanamine | CHBrN | Bromine at the 3-position | Varies significantly in activity |
This table highlights how modifications in the phenyl ring can lead to variations in biological activity, suggesting that further exploration of these analogs could yield valuable insights into structure-activity relationships.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound:
- Anticancer Studies : In vitro assays have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines such as MDA-MB-231. These studies reveal that structural modifications can significantly enhance or diminish anticancer activity .
- Binding Affinity Studies : Molecular docking studies suggest that the bromo-substituted phenyl group may enhance binding affinity to specific receptors compared to non-brominated analogs. This finding is crucial for developing targeted therapeutic agents.
- Pharmacokinetic Profiles : ADME (Absorption, Distribution, Metabolism, Excretion) predictions indicate that modifications to the cyclopentanamine structure could improve bioavailability and therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
